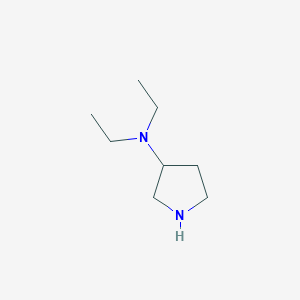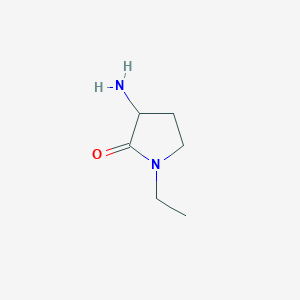
5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. These compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of conditions such as dementias and myasthenia gravis .
Synthesis Analysis
The synthesis of related 5-aryl-1,3,4-oxadiazoles involves the preparation of hydrazine-1-carboxamides from commercially available or in-house prepared hydrazides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine. The yields for these reactions range from 41% to 100% . Although the specific synthesis of 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine is not detailed, the general synthetic approach for this class of compounds is well-established.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The molecular docking studies suggest that these compounds interact non-covalently with AChE and BChE, blocking entry into the enzyme gorge and catalytic site, respectively .
Chemical Reactions Analysis
The 1,3,4-oxadiazole ring can participate in various chemical reactions. For instance, acylation of amino oxadiazoles with different acid chlorides can yield acylated compounds, while reactions with isocyanates can afford urea derivatives. Additionally, cyclization reactions can lead to the formation of other heterocyclic systems such as thiazolidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles are influenced by the substituents attached to the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The crystal structure of related compounds, such as those containing thiazole rings, has been determined by single-crystal X-ray diffraction, which provides insight into the three-dimensional arrangement and potential intermolecular interactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-butylcyclohexyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-9-5-7-10(8-6-9)11-14-15-12(13)16-11/h9-10H,2-8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDHQDQYXGVUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602611 |
Source


|
| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016523-20-8 |
Source


|
| Record name | 5-(4-Butylcyclohexyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)
![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)
